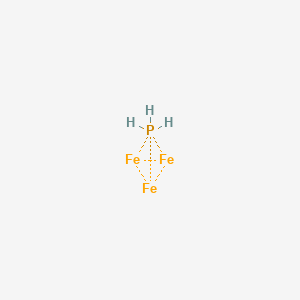
iron;phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron phosphane, also known as iron phosphide, is a chemical compound composed of iron and phosphorus. It is represented by the chemical formula FeP. This compound is known for its unique properties and has various applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron phosphane can be synthesized through several methods. One common method involves the direct reaction of iron with phosphorus at high temperatures. The reaction is typically carried out in a controlled environment to prevent oxidation. The reaction can be represented as follows:
Fe+P→FeP
Another method involves the reduction of iron(III) phosphate with hydrogen gas at elevated temperatures. This method is advantageous as it allows for the production of iron phosphane with high purity.
Industrial Production Methods
In industrial settings, iron phosphane is often produced as a byproduct in the production of steel. During the steel-making process, iron reacts with phosphorus impurities to form iron phosphane, which can then be extracted and purified for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Iron phosphane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Iron phosphane can be oxidized to form iron(III) phosphate. This reaction typically occurs in the presence of oxygen or other oxidizing agents.
4FeP+3O2→2Fe2O3+2P2O5
-
Reduction: : Iron phosphane can be reduced to elemental iron and phosphorus. This reaction is often carried out using reducing agents such as hydrogen gas.
FeP+H2→Fe+PH3
-
Substitution: : Iron phosphane can undergo substitution reactions with various reagents to form different iron-phosphorus compounds.
Common Reagents and Conditions
Common reagents used in the reactions of iron phosphane include oxygen, hydrogen gas, and various reducing agents. The reactions are typically carried out at elevated temperatures to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of iron phosphane include iron(III) phosphate, elemental iron, and phosphorus. These products have various applications in different fields.
Applications De Recherche Scientifique
Iron phosphane has several scientific research applications, including:
-
Chemistry: : Iron phosphane is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation reactions. Its unique properties make it an effective catalyst for these processes.
-
Biology: : In biological research, iron phosphane is used to study the role of iron and phosphorus in biological systems. It is also used in the synthesis of biomolecules that contain iron and phosphorus.
-
Medicine: : Iron phosphane is being investigated for its potential therapeutic applications. It is being studied for its ability to deliver iron and phosphorus to specific tissues in the body, which could have implications for the treatment of certain diseases.
-
Industry: : In industrial applications, iron phosphane is used as a corrosion inhibitor and as a component in the production of high-strength alloys
Mécanisme D'action
The mechanism of action of iron phosphane involves its ability to interact with various molecular targets and pathways. In biological systems, iron phosphane can deliver iron and phosphorus to specific tissues, where they are utilized in various biochemical processes. The molecular targets of iron phosphane include enzymes and proteins that require iron and phosphorus for their activity. The pathways involved in the action of iron phosphane include the synthesis of biomolecules and the regulation of cellular processes.
Comparaison Avec Des Composés Similaires
Iron phosphane can be compared with other similar compounds, such as iron(III) phosphate and iron(II) phosphate. These compounds share some similarities but also have unique properties that distinguish them from iron phosphane.
-
Iron(III) Phosphate: : Iron(III) phosphate is an inorganic compound with the formula FePO4. It is used in various applications, including as a catalyst and in the production of lithium iron phosphate batteries. Unlike iron phosphane, iron(III) phosphate is more stable and less reactive.
-
Iron(II) Phosphate: : Iron(II) phosphate, also known as ferrous phosphate, has the formula Fe3(PO4)2. It is used in agriculture as a fertilizer and in the production of high-strength alloys. Iron(II) phosphate is more soluble in water compared to iron phosphane.
Conclusion
Iron phosphane is a versatile compound with unique properties and various applications in different fields. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
Fe3H3P |
|---|---|
Poids moléculaire |
201.53 g/mol |
Nom IUPAC |
iron;phosphane |
InChI |
InChI=1S/3Fe.H3P/h;;;1H3 |
Clé InChI |
VAKIVKMUBMZANL-UHFFFAOYSA-N |
SMILES canonique |
P.[Fe].[Fe].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


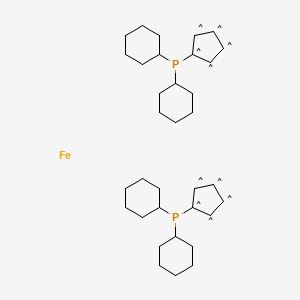
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
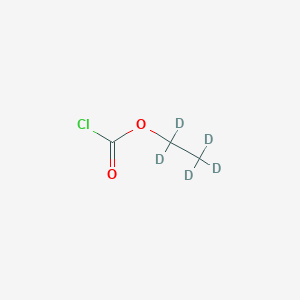

![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15088183.png)
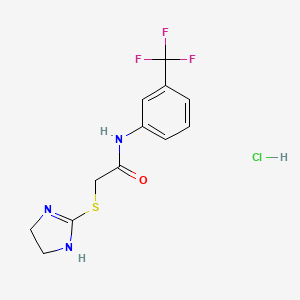

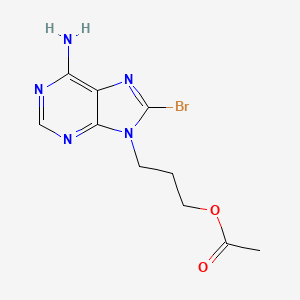
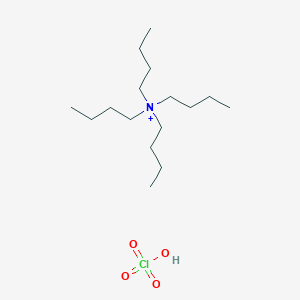

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
